2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
108288-12-6 |
|---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
2-(3,6-dichloropyridazin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2 |
InChI Key |
PNFPEDMJFSZNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=NN=C2Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The key intermediate, 3,6-dichloropyridazine, is synthesized by chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride (POCl3) as the chlorinating agent. This reaction is typically conducted in an inert solvent under controlled temperature conditions.
| Parameter | Typical Range/Value |
|---|---|
| Starting material | 3,6-dihydroxypyridazine |
| Chlorinating agent | Phosphorus oxychloride (POCl3) |
| Solvents | Chloroform, DMF, ethanol, ethyl acetate, first alcohols, water mixtures |
| Temperature | 0–80 °C (commonly 50–65 °C) |
| Reaction time | 1–10 hours (commonly 3.5–4 hours) |
| Molar ratio (3,6-dihydroxy pyridazine:POCl3) | 1:0.8 to 1:15 (commonly 1:1.5 to 1:3) |
| Purification methods | Evaporation, recrystallization, silica gel chromatography |
Research Findings and Yields
Multiple embodiments from patent literature demonstrate the robustness of this method:
| Embodiment | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chloroform | 50 | 4 | 72.35 | 99.03 | TLC and GC confirmed completion |
| 2 | DMF | 50 | 4 | 68.41 | 98.57 | Similar yield to chloroform |
| 3 | Chloroform | 65 | 3.5 | 86.00 | - | Higher temp improved yield |
| 4 | Chloroform | 50 | 4 | 87.10 | - | Consistent high yield |
| 5 | Benzene/Toluene | 65 | 3.5 | 86.70 | - | Mixed solvent system |
| 8 | Methanol/Water | 80 | 1 | 88.65 | 98.13 | Shorter reaction time at higher temp |
These data indicate that the chlorination step is efficient, with yields ranging from approximately 68% to 89% and high purity (>98%) achievable through standard purification techniques.
Coupling of 3,6-Dichloropyridazine with Cyclohexanol
Synthetic Route
The coupling involves nucleophilic substitution where cyclohexanol reacts with 3,6-dichloropyridazine to form this compound. This reaction is typically base-mediated to activate the cyclohexanol hydroxyl group.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 3,6-dichloropyridazine, cyclohexanol |
| Base | Sodium hydride (NaH) or similar strong base |
| Solvent | N,N-Dimethylformamide (DMF) or other polar aprotic solvents |
| Temperature | Ambient to moderate heating (e.g., 25–80 °C) |
| Reaction time | Several hours (varies by conditions) |
| Purification | Recrystallization, chromatography |
Mechanistic Insights
- Sodium hydride deprotonates cyclohexanol, generating the alkoxide nucleophile.
- The alkoxide attacks the electrophilic 4-position of the 3,6-dichloropyridazine ring, displacing a chlorine atom.
- The reaction proceeds under mild to moderate heating to facilitate substitution without side reactions.
Industrial Considerations
- Large-scale synthesis employs batch or continuous flow reactors.
- Reaction parameters are optimized to maximize yield and minimize by-products.
- High-purity reagents and advanced purification (e.g., recrystallization, chromatography) ensure product quality.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Chlorination of 3,6-dihydroxypyridazine | POCl3, solvent (chloroform, DMF, etc.), 0–80 °C, 1–10 h | 68–89 | >98 | High purity, scalable, multiple solvents |
| Coupling with cyclohexanol | Cyclohexanol, NaH, DMF, ambient to 80 °C | Not explicitly reported | High (via purification) | Base-mediated nucleophilic substitution |
Additional Notes from Literature
- The chlorination step benefits from mild reaction conditions and easy control, with simple post-reaction workup.
- Solvent choice affects yield and purity; chloroform and DMF are common, but alcohol/water mixtures can shorten reaction time.
- The coupling reaction requires careful base selection to avoid side reactions and ensure selective substitution.
- Purification techniques such as silica gel chromatography and recrystallization are critical for obtaining high-purity final product.
- The synthetic route is adaptable for industrial scale with optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(3,6-dichloropyridazin-4-yl)cyclohexanone.
Reduction: Formation of 2-(3,6-dichloropyridazin-4-yl)cyclohexane.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol is characterized by a cyclohexanol moiety substituted with a dichloropyridazine ring. Its molecular formula is C10H12Cl2N2O, and it exhibits significant solubility in organic solvents, which is crucial for its application in drug formulation .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of pyridazine can inhibit the growth of various bacterial strains. For instance, a study highlighted the synthesis of pyridazine derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Potential
The compound's structural features suggest potential interactions with the GABA receptor system, making it a candidate for neuropharmacological applications. Positive allosteric modulators targeting GABA receptors are being explored for anxiety and seizure disorders .
Data Table: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuropharmacological | Modulation of GABA receptor activity | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Neuropharmacological Effects
A preclinical study evaluated the effects of pyridazine derivatives on anxiety-like behaviors in rodent models. The administration of these compounds resulted in a significant reduction in anxiety scores compared to control groups, suggesting their potential utility in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol, differing primarily in substituent groups and heterocyclic systems. Key comparisons are summarized in Table 1.
2-((4-Chlorophenyl)sulfonyl)cyclohexan-1-ol (1j)
- Structure: Features a 4-chlorophenylsulfonyl group at the 2-position of cyclohexanol.
- Properties: Melting point (118–119°C) and moderate polarity due to the sulfonyl group, which enhances water solubility compared to non-polar substituents.
- Significance : Synthesized via a DABSO-based three-component reaction, highlighting its utility in sulfone chemistry .
- Contrast : The sulfonyl group introduces strong electron-withdrawing effects, whereas the dichloropyridazinyl group in the target compound may exhibit mixed electronic effects (Cl as electron-withdrawing, pyridazine as π-deficient).
rac-(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol
- Structure: Contains an azetidine (4-membered nitrogen ring) linked via an ether to cyclohexanol.
- Significance : Serves as a building block in drug discovery, emphasizing the role of small nitrogen heterocycles in modulating pharmacokinetics .
- Contrast : The azetidine’s compact size contrasts with the bulkier pyridazine ring in the target compound, which may impact steric interactions in biological systems.
Juvenoids of the 2-(4-Hydroxybenzyl)-cyclohexan-1-ol Series
- Structure : Substituted with a 4-hydroxybenzyl group.
- Significance: Acts as insect juvenile hormone mimics, demonstrating the importance of cyclohexanol derivatives in agrochemistry .
- Contrast : The dichloropyridazinyl group in the target compound may confer greater resistance to enzymatic degradation compared to the hydroxybenzyl group.
Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)
- Structure: Bicyclic phenethylamine derivative with dimethylamino and 4-methoxyphenyl groups.
- Properties : Clinically used antidepressant with high bioavailability and CNS penetration.
- Significance: Highlights the pharmacological versatility of cyclohexanol scaffolds when paired with amine and aryl groups .
- Contrast: The target compound’s dichloropyridazine group may shift activity toward non-CNS targets (e.g., kinase inhibition) due to its distinct electronic profile.
1-(6-Chloro-1H-indazol-4-yl)cyclohexan-1-ol
- Structure: Chlorinated indazole substituent at the 1-position of cyclohexanol.
- Properties : Indazole’s aromaticity and nitrogen atoms may enhance binding to proteins via π-π stacking and hydrogen bonding.
- Significance : Represents a structural motif common in kinase inhibitors and anticancer agents .
Data Table: Comparative Analysis of Key Compounds
Discussion of Substituent Effects
- The pyridazine ring’s π-deficiency may favor interactions with electron-rich biological targets.
- Steric Effects : The pyridazine ring’s planar structure offers less steric hindrance compared to bulkier substituents (e.g., indazole in ), possibly improving membrane permeability.
- Biological Implications: Dichloropyridazine derivatives are less explored than indazole or benzyl analogs but may offer novel mechanisms in drug design due to their unique heterocyclic core.
Biological Activity
2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound features a cyclohexanol moiety substituted with a dichloropyridazine ring. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
*Source: *
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study:
A study conducted on lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with this compound significantly reduced the levels of these cytokines compared to untreated controls.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays against various cancer cell lines revealed promising results.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 µM |
| A549 (Lung Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 10 µM |
*Source: *
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate absorption and distribution profiles, with a half-life conducive to daily dosing regimens.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In rodent models, no significant acute toxicity was observed at doses up to 200 mg/kg. However, long-term studies are necessary to fully understand its safety.
Q & A
Q. What are the common synthetic routes for 2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol?
The synthesis typically involves functionalizing the pyridazine ring. A regioselective nucleophilic substitution at the 4-position of 3,6-dichloropyridazine with a cyclohexanol derivative is a key step. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity. For example, using polar aprotic solvents like DMF with catalytic bases (e.g., K₂CO₃) can promote substitution . Cyclohexanol derivatives may require protection of the hydroxyl group during synthesis to avoid side reactions.
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of techniques:
- X-ray crystallography : Resolve absolute configuration and confirm substituent positions (e.g., using SHELX software for refinement) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., splitting patterns for cyclohexanol protons and pyridazine aromatic signals).
- Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z 263.03 for C10H11Cl2N2O).
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases, leveraging the compound’s halogenated aromatic system as a potential pharmacophore.
Advanced Questions
Q. How can regioselectivity in pyridazine substitution be optimized?
Advanced strategies include:
- Computational modeling : DFT calculations predict reactive sites on the pyridazine ring (e.g., Fukui indices for electrophilic/nucleophilic attack) .
- Automated synthesis : Cloud-based optimization of reaction parameters (e.g., temperature, stoichiometry) via continuous-flow systems improves yield and selectivity .
- Directed metalation : Use of directing groups (e.g., -B(OH)2) to control substitution positions.
Q. What methodologies address contradictions in reported biological activity data?
Discrepancies (e.g., varying IC50 values across studies) require:
- Orthogonal assays : Validate target engagement using SPR (Surface Plasmon Resonance) alongside enzymatic assays.
- Structural verification : Confirm compound purity (>95% via HPLC) and stability (e.g., LC-MS under assay conditions) .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., NIH Assay Guidance Manual).
Q. How are structure-activity relationships (SAR) studied for this compound?
SAR studies involve:
- Analog synthesis : Modify substituents (e.g., replacing Cl with -CF3 or -CN) to assess electronic effects .
- Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors from the cyclohexanol group) via 3D-QSAR models.
Q. What advanced analytical techniques characterize its degradation pathways?
Stability studies employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
